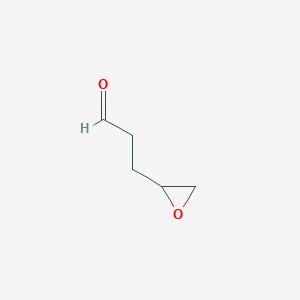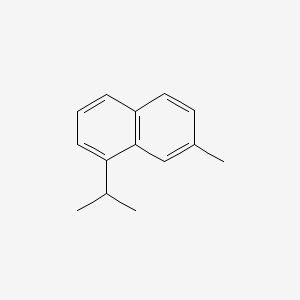![molecular formula C15H22O3 B14468773 5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione CAS No. 72567-18-1](/img/structure/B14468773.png)
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexanediones. This compound is characterized by its two cyclohexane rings, one of which contains a ketone group, and the other is substituted with a dimethyl group. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione typically involves the reaction of 1,3-cyclohexanedione with appropriate reagents to introduce the dimethyl and oxocyclohexyl groups. One common method involves the alkylation of 1,3-cyclohexanedione with 2-bromo-2-methylpropane in the presence of a strong base like sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the ketone groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Nucleophiles: Grignard reagents or organolithium compounds are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can introduce various alkyl or aryl groups into the molecule.
科学的研究の応用
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
1,3-Cyclohexanedione: A simpler analog without the dimethyl and oxocyclohexyl substitutions.
5,5-Dimethyl-1,3-cyclohexanedione:
2-Methyl-1,3-cyclohexanedione: Another analog with a single methyl group substitution.
Uniqueness
5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione is unique due to its dual cyclohexane rings and specific substitutions, which confer distinct chemical and biological properties
特性
CAS番号 |
72567-18-1 |
|---|---|
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC名 |
5,5-dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H22O3/c1-15(2)8-13(17)11(14(18)9-15)7-10-5-3-4-6-12(10)16/h10-11H,3-9H2,1-2H3 |
InChIキー |
JDNDXACIZAUABS-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)C(C(=O)C1)CC2CCCCC2=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


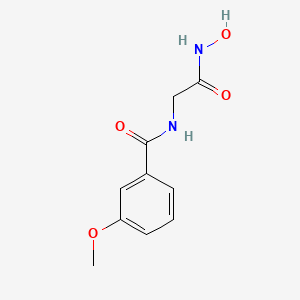

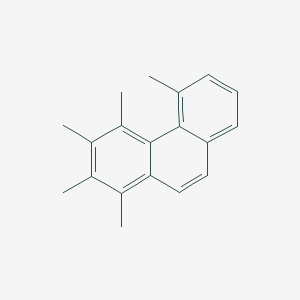
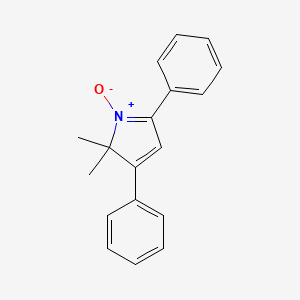
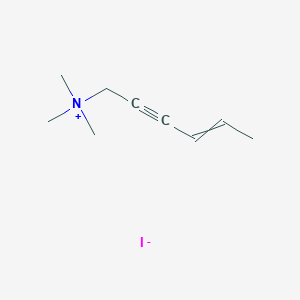

![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14468741.png)




